molecular formula C11H16N2O2 B3381919 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 288251-50-3

1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B3381919
CAS No.: 288251-50-3
M. Wt: 208.26 g/mol
InChI Key: MPMCAMAUMJWUKS-UHFFFAOYSA-N
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Description

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CAS 288251-50-3) is a high-purity chemical compound supplied for research and further manufacturing applications, not for direct human use. This pyrazole derivative has a molecular formula of C 11 H 16 N 2 O 2 and a molecular weight of 208.26 g/mol . The compound features a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, with a calculated polar surface area of approximately 55.12 Ų , properties that influence its solubility and potential in drug discovery. As a pyrazole-based scaffold, this compound is of significant interest in medicinal chemistry. Pyrazole derivatives are renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties . They are prominent structures in the pharmaceutical market, found in several blockbuster drugs, underscoring the value of this chemical class as a core building block for developing novel therapeutic agents . Researchers can utilize this carboxylic acid-functionalized molecule as a key synthetic intermediate for the exploration of new bioactive molecules or for the construction of more complex heterocyclic systems via rearrangement reactions, a valuable method for generating molecular diversity in organic synthesis . The product has a minimum purity of ≥95% and should be stored sealed in a dry environment at 2-8°C . Please refer to the relevant Safety Data Sheet for comprehensive handling and hazard information. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclohexyl-5-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-10(11(14)15)7-12-13(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMCAMAUMJWUKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often involve the use of a base such as sodium ethoxide in ethanol, followed by acidification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and solvents that are readily available and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various pyrazole derivatives, such as esters, amides, and reduced forms of the original compound .

Scientific Research Applications

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the N1 and C5 positions significantly influence solubility, steric hindrance, and electronic properties. Key analogs include:

Compound Name N1 Substituent C5 Substituent Molecular Weight (g/mol) Key Properties Synthesis Method
Target Compound Cyclohexyl Methyl 208.26 Lipophilic, moderate steric bulk Ester hydrolysis (probable)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl Methyl 266.30 Aromatic π-π interactions, higher MW NaOH-mediated ester hydrolysis
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid 4-Methoxyphenyl Methyl 232.24 Electron-rich (methoxy), polar Not specified
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Cyclohexyl 4-Methoxyphenyl 325.39 Enhanced polarity (methoxy) Vilsmeier-Haack reaction
1-Methyl-1H-pyrazole-4-carboxylic acid Methyl H 140.13 Small, hydrophilic Direct synthesis

Key Observations :

  • Steric Effects : Cyclohexyl’s bulk may hinder interactions in tight binding pockets compared to planar aryl groups .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase carboxylic acid acidity, while methoxy groups () enhance resonance stabilization.

Spectroscopic Characterization

  • 1H NMR : Methyl groups typically resonate at δ 2.0–2.5 ppm, while cyclohexyl protons appear as multiplet signals at δ 1.0–2.0 ppm .
  • IR : Carboxylic acid C=O stretches near 1700 cm⁻¹, with O-H stretches ~2500–3000 cm⁻¹ .

Biological Activity

1-Cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid (CHMPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H16N2O2C_{11}H_{16}N_{2}O_{2} and features a pyrazole ring with a cyclohexyl substituent. The methyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets .

Biological Activities

Research indicates that CHMPCA exhibits various biological activities, including:

  • Anti-inflammatory Activity : Studies suggest that CHMPCA may act as an anti-inflammatory agent by modulating cellular signaling pathways and influencing enzyme activity related to inflammation .
  • Anticancer Properties : Preliminary investigations have shown that CHMPCA can inhibit the proliferation of cancer cells, particularly in liver (HepG2) and cervical (HeLa) cancer models. The compound demonstrated a mean growth inhibition of 54.25% and 38.44%, respectively .
  • Analgesic Effects : As a selective cannabinoid CB2 receptor agonist, CHMPCA has been associated with analgesic activity in preclinical pain models. It has shown significant inhibition of cAMP levels induced by forskolin in various cell lines .

The mechanisms through which CHMPCA exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory processes and cancer cell proliferation. The binding affinity of CHMPCA to these targets is crucial for its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison of CHMPCA with other pyrazole derivatives highlights its unique properties:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC11H16N2O2Methyl substitution enhances lipophilicityAnti-inflammatory, anticancer
1-Methyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acidC17H20N2O3Contains methoxy group on phenyl ringModerate anticancer activity
3-Cyclopropyl-5-methyl-1H-pyrazole-4-carboxylic acidC11H14N2O2Cyclopropyl substituent influences activityLimited data available

This table illustrates how variations in substituents affect the biological activity of pyrazole compounds, emphasizing the distinct role of the cyclohexyl group in CHMPCA's efficacy .

Study on Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of CHMPCA using a chronic inflammatory pain model in rats. The compound was administered post-induction of thermal hyperalgesia, showing significant reduction in pain response compared to control groups .

Anticancer Activity Assessment

In vitro assays were conducted on HepG2 and HeLa cell lines to assess the antiproliferative effects of CHMPCA. Results indicated a dose-dependent inhibition of cell growth, providing a basis for further exploration into its potential as an anticancer agent .

Q & A

Q. What are the standard synthetic routes for 1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, analogous pyrazole-4-carboxylic acids are prepared by reacting ethyl acetoacetate with phenylhydrazine derivatives under basic conditions, followed by hydrolysis of the ester group (e.g., using NaOH/EtOH) to yield the carboxylic acid . Key steps include:

  • Cyclocondensation : Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is synthesized via DMF-DMA-mediated cyclization .
  • Hydrolysis : The ester intermediate is hydrolyzed under reflux with aqueous NaOH to yield the carboxylic acid derivative .
  • Substituent modification : Cyclohexyl groups may be introduced via nucleophilic substitution or Suzuki-Miyaura coupling in advanced steps .

Q. How can the molecular structure of this compound be confirmed experimentally?

Structural confirmation involves:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen-bonding networks) .
  • Spectroscopy :
  • IR : Identifies carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹) .
  • NMR : ¹H NMR reveals pyrazole ring protons (δ 6.5–8.5 ppm) and cyclohexyl protons (δ 1.2–2.5 ppm) .
    • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Q. What solvents and reaction conditions optimize its synthesis?

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation yields, while ethanol/water mixtures are ideal for hydrolysis .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (e.g., introducing aryl/cyclohexyl groups) .
  • Temperature : Cyclocondensation typically occurs at 80–100°C, while hydrolysis requires reflux (~70–80°C) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict its reactivity or supramolecular interactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d,p)) model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic sites on the pyrazole ring .
  • Hydrogen-bonding propensity : Predict dimerization trends in crystal lattices, validated against X-ray data .
  • Thermodynamic stability : Compare energy-minimized conformers of cyclohexyl substituents .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data across studies?

  • Cross-validation : Compare IR/NMR data with structurally similar analogs (e.g., 1-phenyl vs. 1-cyclohexyl derivatives) .
  • Dynamic NMR : Resolve rotational barriers of cyclohexyl groups causing signal splitting .
  • High-resolution XRD : Address discrepancies in bond angles/lengths due to polymorphism .

Q. How can structure-activity relationships (SAR) guide its pharmacological potential?

  • Bioisosteric replacement : Substitute the cyclohexyl group with aryl/heteroaryl groups to modulate lipophilicity .
  • Enzyme inhibition assays : Test carboxylic acid derivatives against target enzymes (e.g., cyclooxygenase-2) using fluorescence polarization .
  • ADMET profiling : Computational models (e.g., SwissADME) predict absorption and metabolic stability based on substituent effects .

Methodological Recommendations

  • Contradiction mitigation : Use orthogonal techniques (e.g., XRD + DFT) to validate ambiguous data .
  • Scale-up challenges : Optimize Pd-catalyzed steps using microwave-assisted synthesis to reduce reaction times .
  • Biological assays : Prioritize derivatives with electron-withdrawing substituents for enhanced enzyme binding .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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1-cyclohexyl-5-methyl-1H-pyrazole-4-carboxylic acid

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